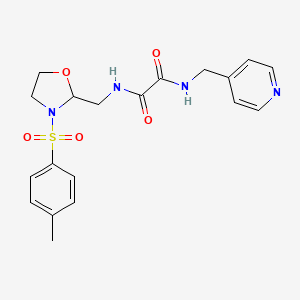

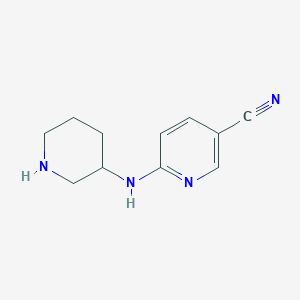

![molecular formula C22H23N7O B2467201 (E)-2-amino-N-isopentyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 577999-94-1](/img/structure/B2467201.png)

(E)-2-amino-N-isopentyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a quinoxaline derivative. Quinoxaline derivatives are a class of heterocyclic compounds that have been extensively studied due to their wide range of biological activities . They have been found to have antimicrobial , antifungal , antitubercular , analgesic , and anti-inflammatory properties.

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives can be confirmed using techniques like FT-IR, 1H-NMR, and 13C-NMR spectra and elemental analysis .Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives can vary widely depending on their specific structure. They generally demonstrate a wide range of physicochemical and biological activities .Applications De Recherche Scientifique

Crystallography and Chirality

The compound has been studied in the field of crystallography . The crystal structure of the compound has been determined, providing valuable information about its geometric and electronic properties . Furthermore, the compound’s chirality, an important property used in biological functions and material sciences, has been examined .

Organic Synthesis

The compound has been used in organic synthesis . It has been involved in the formation of N-(Pyridin-2-yl)amides from a-bromoketones and 2-aminopyridine under different reaction conditions .

Light-Emitting Analogues

The compound has been used in the creation of light-emitting analogues . Specifically, it has been used as an electron acceptor in donor-acceptor structures, which are important in the field of optoelectronics .

Catalysts in Asymmetric Synthesis

The compound’s chiral nature has attracted attention in the field of asymmetric synthesis . Asymmetric synthesis is a key process in the production of pharmaceuticals and agrochemicals .

Supramolecular Architectures

The compound has been studied for its potential in creating supramolecular architectures . These structures have applications in areas such as nanotechnology, materials science, and medicinal chemistry .

Pd-Catalyzed Arylation

The compound has been used in Pd-catalyzed ortho-C (sp3)–H arylation of aromatic aldehydes . This reaction exhibited excellent substrate compatibility and generated the desired products in moderate-to-high yields .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-amino-N-(3-methylbutyl)-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N7O/c1-14(2)9-11-25-22(30)18-19-21(28-17-8-4-3-7-16(17)27-19)29(20(18)23)26-13-15-6-5-10-24-12-15/h3-8,10,12-14H,9,11,23H2,1-2H3,(H,25,30)/b26-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCKONZIZZXZQT-LGJNPRDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CN=CC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CN=CC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-amino-N-isopentyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-ethoxy-2-(3-fluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2467123.png)

![1-(Furan-2-ylmethyl)-3-[(1-methyltriazole-4-carbonyl)amino]thiourea](/img/structure/B2467125.png)

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2467128.png)

![2-[[1-(2,3-Dimethoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2467130.png)

![ethyl 4-[[2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2467134.png)

![2-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2467135.png)

![2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2467139.png)